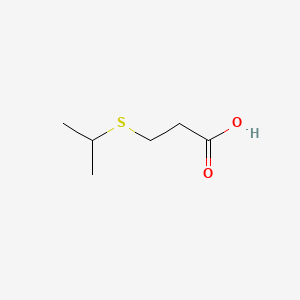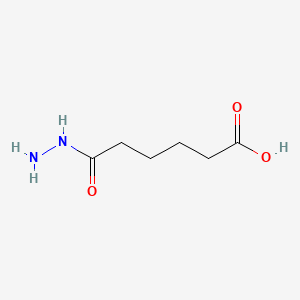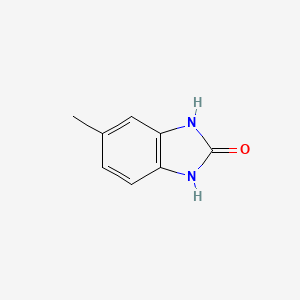
2-Bromo-3-(3-carboethoxyphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(3-carboethoxyphenyl)-1-propene: is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propene chain, which is further substituted with a 3-carboethoxyphenyl group. The presence of both bromine and the carboethoxyphenyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(3-carboethoxyphenyl)-1-propene. This reaction typically requires the use of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(3-carboethoxyphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at moderate temperatures.
Addition Reactions: Often performed in non-polar solvents such as hexane or toluene at room temperature.
Oxidation Reactions: Conducted in the presence of oxidizing agents under controlled temperature and pH conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as 2-hydroxy-3-(3-carboethoxyphenyl)-1-propene.
Addition Reactions: Formation of addition products like 2-bromo-3-(3-carboethoxyphenyl)-1,2-dibromopropane.
Oxidation Reactions: Formation of epoxides or diols depending on the oxidizing agent used.
Applications De Recherche Scientifique
2-Bromo-3-(3-carboethoxyphenyl)-1-propene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological macromolecules to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are evaluated for their efficacy in treating various diseases.
Industry: Utilized in the production of polymers and materials with specific properties. It is also used in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes, receptors, or DNA The bromine atom and the carboethoxyphenyl group play crucial roles in binding to these targets, leading to modulation of their activity The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-phenyl-1-propene: Lacks the carboethoxy group, resulting in different chemical properties and reactivity.
3-(3-Carboethoxyphenyl)-1-propene: Does not contain the bromine atom, leading to variations in its chemical behavior and applications.
2-Chloro-3-(3-carboethoxyphenyl)-1-propene: Contains a chlorine atom instead of bromine, which affects its reactivity and interactions with other molecules.
Uniqueness
2-Bromo-3-(3-carboethoxyphenyl)-1-propene is unique due to the presence of both the bromine atom and the carboethoxyphenyl group. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Propriétés
IUPAC Name |
ethyl 3-(2-bromoprop-2-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVRDCQMSMVCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641154 |
Source


|
| Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-86-4 |
Source


|
| Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
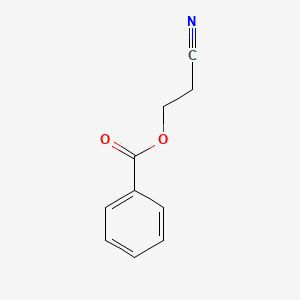
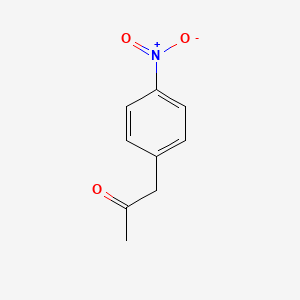
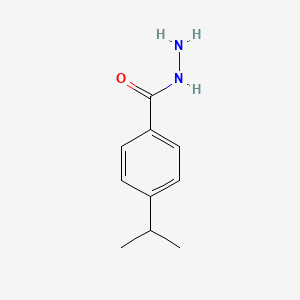


![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)
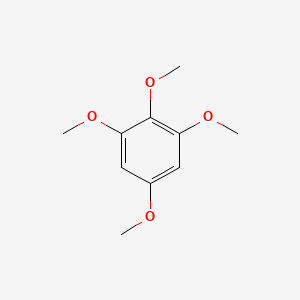



![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)
